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Compound of Interest

Compound Name:
4,6-Dimethoxy-1H-indole-2-

carboxylic acid

Cat. No.: B1306492 Get Quote

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous

natural products, pharmaceuticals, and molecular probes. Its electron-rich nature provides a

versatile platform for chemical modification. The strategic introduction of substituents, such as

methoxy and carboxylic acid groups, allows for the fine-tuning of electronic properties,

solubility, and biological target interactions.[1]

This guide focuses on 4,6-Dimethoxy-1H-indole-2-carboxylic acid, a molecule of significant

interest. The methoxy groups at the 4- and 6-positions act as powerful electron-donating

groups, which significantly enhances the nucleophilicity and reactivity of the indole ring,

particularly at the C7 position.[2] The carboxylic acid at the C2-position serves as a critical

synthetic handle for derivatization, enabling the construction of amides, esters, and other

functional groups essential for developing novel therapeutic agents.[1][3] This document

provides a comprehensive overview of its core chemical properties, synthesis, spectral

characteristics, and reactivity, offering field-proven insights for its application in research and

drug discovery.

Physicochemical and Structural Properties
The fundamental properties of a compound dictate its handling, formulation, and

pharmacokinetic behavior. The properties for 4,6-Dimethoxy-1H-indole-2-carboxylic acid are

summarized below.
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Property Value Source

CAS Number 105776-11-2 [4]

Molecular Formula C₁₁H₁₁NO₄ [5][6]

Molecular Weight 221.21 g/mol [5][6]

Melting Point 204-205 °C [5]

Boiling Point (Predicted) 481.9 ± 40.0 °C [5]

Density (Predicted) 1.362 ± 0.06 g/cm³ [5]

pKa (Predicted) 4.61 ± 0.30 [5]

SMILES
COC1=CC2=C(C=C(N2)C(=O)

O)C(=C1)OC
[4]

Synthesis Pathway: A Mechanistic Approach
The construction of the 4,6-dimethoxyindole-2-carboxylic acid scaffold is most effectively

achieved through a convergent synthesis that combines the Japp-Klingemann reaction with the

Fischer indole synthesis. This classic route is highly reliable for producing indole-2-

carboxylates from appropriately substituted anilines.[7]

The causality for this strategic choice lies in its efficiency:

Starting Material Selection: 3,5-dimethoxyaniline is the logical precursor, as its methoxy

groups will become the 4- and 6-substituents on the final indole ring.

Japp-Klingemann Reaction: This reaction reliably converts the diazonium salt of 3,5-

dimethoxyaniline and a β-keto-ester (like ethyl 2-methylacetoacetate) into a hydrazone

intermediate. This avoids the often-problematic direct synthesis and handling of substituted

hydrazines.

Fischer Indole Synthesis: The resulting hydrazone undergoes an acid-catalyzed

intramolecular cyclization. This[8][8]-sigmatropic rearrangement is a robust and high-yielding

method for forming the indole core.[7]
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Saponification: The final step is a simple hydrolysis of the ethyl ester to yield the target

carboxylic acid.[9]

Part 1: Hydrazone Formation

Part 2: Indole Ring Closure

3,5-Dimethoxyaniline

Diazonium Salt Formation
(NaNO₂, HCl, 0-5°C)

3,5-Dimethoxyphenyl-
diazonium Chloride

Japp-Klingemann Reaction
(+ Ethyl 2-methylacetoacetate, NaOAc)

Arylhydrazone Intermediate

Fischer Indole Synthesis
(Polyphosphoric Acid, Heat)

Cyclization Precursor

Ethyl 4,6-Dimethoxy-1H-
indole-2-carboxylate

Indole Formation

Saponification
(KOH, EtOH/H₂O, Reflux)

4,6-Dimethoxy-1H-
indole-2-carboxylic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://patents.google.com/patent/WO2008072257A2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Synthetic workflow for the target molecule.

Protocol: Synthesis of 4,6-Dimethoxy-1H-indole-2-
carboxylic acid
Part A: Arylhydrazone Synthesis (Japp-Klingemann Reaction)

Diazotization: Dissolve 3,5-dimethoxyaniline (1.0 eq) in a mixture of concentrated HCl and

water at 0-5°C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the

temperature below 5°C. Stir for 30 minutes to ensure complete formation of the 3,5-

dimethoxyphenyldiazonium chloride solution.

Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium

acetate (3.0 eq) in ethanol and water. Cool this solution to 0-5°C.

Reaction: Slowly add the cold diazonium salt solution to the β-keto-ester solution with

vigorous stirring. Maintain the temperature below 10°C. A colored precipitate of the

arylhydrazone should form.

Isolation: After stirring for 2-3 hours, collect the precipitate by filtration, wash thoroughly with

cold water, and dry under vacuum. The resulting arylhydrazone is typically used in the next

step without further purification.

Part B: Cyclization and Hydrolysis (Fischer Indole Synthesis)

Cyclization: Add the dried arylhydrazone (1.0 eq) to polyphosphoric acid (PPA) at 80-90°C.

Stir the mixture at this temperature for 1-2 hours. The reaction progress can be monitored by

Thin Layer Chromatography (TLC).

Work-up: Carefully pour the hot reaction mixture onto crushed ice with stirring. The crude

ethyl 4,6-dimethoxy-1H-indole-2-carboxylate will precipitate.

Extraction: Neutralize the aqueous slurry with a base (e.g., NaOH solution) and extract the

product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1306492?utm_src=pdf-body-img
https://www.benchchem.com/product/b1306492?utm_src=pdf-body
https://www.benchchem.com/product/b1306492?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column

chromatography (silica gel, hexane/ethyl acetate gradient).

Saponification: Dissolve the purified ethyl ester in a mixture of ethanol and aqueous

potassium hydroxide (e.g., 2M KOH). Reflux the mixture for 2-4 hours until TLC indicates

complete consumption of the starting material.[9]

Final Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure.

Dilute the remaining aqueous solution with water and acidify with cold HCl (e.g., 2M HCl) to

a pH of ~2-3. The target compound, 4,6-Dimethoxy-1H-indole-2-carboxylic acid, will

precipitate as a solid. Collect the product by filtration, wash with cold water, and dry to a

constant weight.

Spectroscopic Characterization
Elucidation of the molecular structure is paramount for confirming synthesis and purity. The

expected spectroscopic signatures for the title compound are detailed below, based on data

from analogous indole derivatives.[10][11][12]
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Technique Expected Features

¹H NMR (DMSO-d₆)

~12.0-13.0 ppm (s, 1H): Carboxylic acid proton

(-COOH). ~11.5 ppm (s, 1H): Indole N-H proton.

~7.0-7.2 ppm (s, 1H): C3-H proton. ~6.5 ppm (d,

1H): C7-H proton. ~6.2 ppm (d, 1H): C5-H

proton. ~3.8 ppm (s, 6H): Two methoxy group

protons (-OCH₃).

¹³C NMR (DMSO-d₆)

~163 ppm: Carboxylic acid carbonyl carbon

(C=O). ~155-160 ppm: C4 and C6 carbons

attached to methoxy groups. ~140 ppm: C7a

quaternary carbon. ~130 ppm: C2 carbon. ~115

ppm: C3a quaternary carbon. ~103 ppm: C3

carbon. ~95 ppm: C7 carbon. ~90 ppm: C5

carbon. ~55 ppm: Methoxy carbons (-OCH₃).

FT-IR (KBr, cm⁻¹)

~3300-3400: N-H stretching. ~2500-3300

(broad): O-H stretching of the carboxylic acid

dimer. ~1670-1690: C=O stretching of the

carboxylic acid. ~1600, ~1450: C=C aromatic

ring stretching. ~1200-1300: C-O stretching of

the methoxy groups.

Mass Spec. (ESI-) [M-H]⁻: Expected at m/z 220.06.

Rationale for Spectral Assignments:

The electron-donating methoxy groups at C4 and C6 cause a significant upfield shift (lower

ppm) for the aromatic protons (C5-H and C7-H) compared to unsubstituted indole.[12]

The C3-H proton typically appears as a singlet in 2-carboxyindoles.

The broadness of the -OH and the position of the C=O stretch in the IR spectrum are

characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.

[13][14]

Chemical Reactivity: A Tale of Two Moieties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://m.youtube.com/watch?v=jRfHnBH3cWs
https://www.mdpi.com/1420-3049/29/10/2201
https://pdfs.semanticscholar.org/6089/94ca1707260537d9fefa3a3bf3c1a9b42910.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reactivity of 4,6-dimethoxy-1H-indole-2-carboxylic acid is dictated by two primary sites:

the electron-rich indole nucleus and the versatile carboxylic acid group.

Caption: Duality of reactivity in the target molecule.

Reactions of the Indole Nucleus
The powerful activating effect of the 4- and 6-methoxy groups directs electrophilic substitution

primarily to the C7 position, with secondary reactivity at C3 if unsubstituted.[2][8] This provides

a regioselective handle for further functionalization.

Featured Protocol: Mannich Reaction at C7

The Mannich reaction is a cornerstone of indole chemistry, installing an aminomethyl group that

is a valuable synthetic intermediate.

Reagent Preparation: In a round-bottom flask, cool a mixture of dimethylamine (1.2 eq, as an

aqueous solution) and formaldehyde (1.2 eq, as an aqueous solution) in acetic acid to 0°C.

Reaction: Add a solution of 4,6-dimethoxy-1H-indole-2-carboxylic acid (1.0 eq) in acetic

acid dropwise to the cold Mannich reagent.

Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor

by TLC.

Work-up: Pour the reaction mixture into an ice-cold solution of NaOH to neutralize the acid

and precipitate the product.

Isolation: Collect the solid by filtration, wash with cold water, and dry. The product, 7-

((dimethylamino)methyl)-4,6-dimethoxy-1H-indole-2-carboxylic acid, can be purified by

recrystallization if necessary.

Reactions of the Carboxylic Acid Group
The C2-carboxylic acid is a gateway for constructing libraries of compounds for screening.

Amide coupling and esterification are two of the most critical transformations.

Featured Protocol: Amide Coupling using EDC/HOBt
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This protocol is a reliable method for forming amide bonds, even with less reactive amines, by

minimizing side reactions and racemization.[15] The use of 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) as a coupling agent with hydroxybenzotriazole

(HOBt) as an additive is standard practice in medicinal chemistry.[3]

Carboxylic Acid + EDC

O-Acylisourea Intermediate
(Highly Reactive)

Activation

Reaction with HOBt

Additive Trapping

HOBt Active Ester

Additive Trapping

Reaction with Amine (R-NH₂)

Tetrahedral Intermediate

Amide Product EDC-Urea Byproduct

Click to download full resolution via product page
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Caption: Amide coupling workflow using EDC/HOBt.

Setup: Dissolve 4,6-dimethoxy-1H-indole-2-carboxylic acid (1.0 eq), HOBt (1.1 eq), and

the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF

or CH₂Cl₂).

Activation: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-

wise.

Reaction: Allow the mixture to slowly warm to room temperature and stir under an inert

atmosphere (e.g., Nitrogen) for 12-18 hours.

Quenching: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5%

aqueous HCl, saturated aqueous NaHCO₃, and brine.

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. The crude amide can be purified by silica gel column chromatography or

recrystallization.

Applications in Research and Drug Discovery
The structural features of 4,6-dimethoxy-1H-indole-2-carboxylic acid make it a compelling

starting point for several therapeutic areas:

Antioxidant and Neuroprotective Agents: Dimethoxy-substituted indoles have shown

potential as antioxidant and anticholinesterase agents, making them relevant for

neurodegenerative disease research.[16][17]

Antiviral Agents: The indole-2-carboxylic acid scaffold is a known inhibitor of HIV-1 integrase,

a critical viral enzyme.[18]

Anticancer Research: Many complex indole alkaloids with potent anticancer activity are built

upon functionalized indole precursors.[16]

This guide provides the foundational chemical knowledge required to effectively utilize 4,6-
dimethoxy-1H-indole-2-carboxylic acid as a strategic building block in the synthesis of novel,

high-value molecules for scientific and pharmaceutical development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1306492?utm_src=pdf-body
https://www.benchchem.com/product/b1306492?utm_src=pdf-body
https://www.researchgate.net/publication/335171960_Synthesis_and_characterisation_of_novel_46-dimethoxyindole-7-_and_-2-thiosemicarbazone_derivatives_Biological_evaluation_as_antioxidant_and_anticholinesterase_candidates
https://www.tandfonline.com/doi/abs/10.1080/10406638.2023.2193417
https://pmc.ncbi.nlm.nih.gov/articles/PMC10945512/
https://www.researchgate.net/publication/335171960_Synthesis_and_characterisation_of_novel_46-dimethoxyindole-7-_and_-2-thiosemicarbazone_derivatives_Biological_evaluation_as_antioxidant_and_anticholinesterase_candidates
https://www.benchchem.com/product/b1306492?utm_src=pdf-body
https://www.benchchem.com/product/b1306492?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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